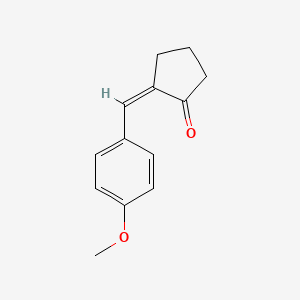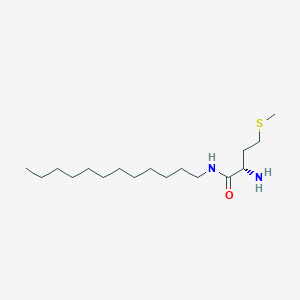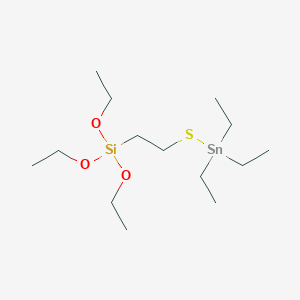
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane is a complex organometallic compound that features a unique combination of silicon, tin, and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organosilicon and organotin precursors, along with sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or silanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced materials with specific electronic or mechanical properties.
Mecanismo De Acción
The mechanism by which 4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique combination of silicon, tin, and sulfur atoms allows it to form stable complexes with these targets, modulating their activity and leading to various biological or chemical effects. The pathways involved may include signal transduction, enzyme inhibition, or activation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
- 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
Uniqueness
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane stands out due to its specific combination of functional groups and the presence of both silicon and tin atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
60171-42-8 |
|---|---|
Fórmula molecular |
C14H34O3SSiSn |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
triethoxy(2-triethylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C8H20O3SSi.3C2H5.Sn/c1-4-9-13(8-7-12,10-5-2)11-6-3;3*1-2;/h12H,4-8H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
VEGKUEOBAXXZSI-UHFFFAOYSA-M |
SMILES canónico |
CCO[Si](CCS[Sn](CC)(CC)CC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


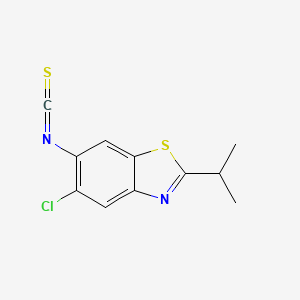
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
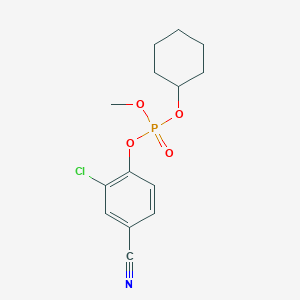
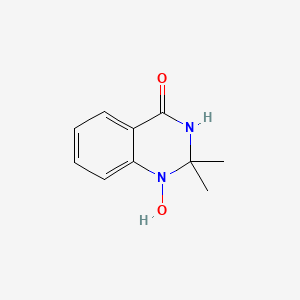
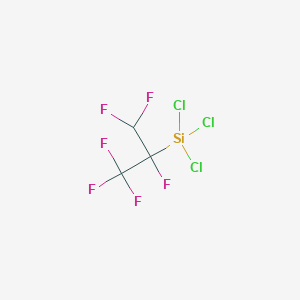


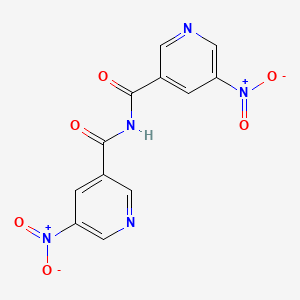
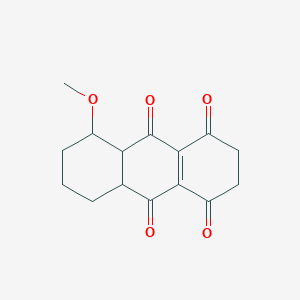
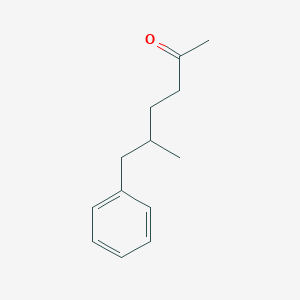
![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)
